2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine
Description
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group (position 2), a methyl group (position 4), and a 3-(trifluoromethyl)-3H-diazirin-3-yl moiety (position 5). The diazirine group, a three-membered ring containing two nitrogen atoms, is a hallmark of photoaffinity labeling reagents due to its ability to generate reactive carbene intermediates upon UV irradiation. These carbenes can form covalent bonds with proximal biomolecules, making the compound valuable in chemical biology for studying ligand-receptor interactions .
Properties
IUPAC Name |
2-chloro-4-methyl-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-6(9)13-3-5(4)7(14-15-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJFAYTVERPXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapour Phase Chlorination of 3-Trifluoromethylpyridine
- Process : Chlorination of 3-trifluoromethylpyridine in the vapour phase at elevated temperatures (300–450°C) with chlorine gas.
- Reaction Conditions :
- Chlorine to 3-trifluoromethylpyridine molar ratio: 1 to 6 moles chlorine per mole of pyridine.
- Use of diluents such as carbon tetrachloride or nitrogen to moderate reaction.
- Residence times vary from 10.5 to 25 seconds depending on temperature and chlorine concentration.
- Selectivity : Yields of 2-chloro-5-trifluoromethylpyridine up to 62% based on reacted pyridine.
- By-products : Minor formation of 2-chloro-3-trifluoromethylpyridine and dichlorinated derivatives.
- Example : Reaction at 425°C, with 1.1 mole chlorine and 48 moles carbon tetrachloride per mole pyridine, residence time 25 seconds, produced 40 parts 2-chloro-5-trifluoromethylpyridine per 100 parts mixture.
Liquid Phase Chlorination Under UV Irradiation
- Process : Chlorination of 3-trifluoromethylpyridine dissolved in carbon tetrachloride under UV light.
- Reaction Conditions :
- Saturated chlorine atmosphere.
- Reflux temperature maintained.
- Reaction times around 8 to 15 hours.
- Radical initiators such as alpha, alpha-azobis-isobutyronitrile can be added to promote reaction.
- Advantages : Milder conditions than vapour phase; better control of selectivity.
- Results : Major product is 2-chloro-5-trifluoromethylpyridine with minimal dichlorinated by-products.
Multi-step Synthesis from 3-Methylpyridine
- Route : Starting from 3-methylpyridine, sequential reactions include:
- N-oxidation to form N-oxy-3-methylpyridine using hydrogen peroxide in acidic glacial acetic acid medium (70–80°C, 18–24 h).
- Chlorination with benzoyl chloride and chlorine gas to convert methyl to trichloromethyl intermediate.
- Fluorination to replace chlorines with fluorines, yielding trifluoromethyl group.
- Advantages : Uses inexpensive, readily available starting materials; mild reaction conditions; simplified separation due to no need to isolate closely related isomers.
- Equipment : No special material requirements; reactions conducted under controlled temperatures and mild conditions.
Introduction of the 3-(Trifluoromethyl)-3H-diazirin-3-yl Group
- Specific preparation methods for the diazirine substituent on the pyridine ring are less documented in the provided sources.
- Generally, diazirine groups are introduced via cyclization of appropriate diazo precursors or by photochemical methods on trifluoromethylated substrates.
- The trifluoromethyl-diazirine moiety is sensitive to heat and harsh reagents, so typically introduced in final synthetic steps after the chloropyridine core is formed.
Summary Table of Preparation Methods for 2-Chloro-5-trifluoromethylpyridine
| Method | Starting Material | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Vapour Phase Chlorination | 3-Trifluoromethylpyridine | 300–450°C, Cl2 (1–6 eq), CCl4 diluent, 10–25 s | Up to 62% yield of 2-chloro-5-trifluoromethylpyridine | High temp, fast reaction, some by-products |
| Liquid Phase Chlorination + UV | 3-Trifluoromethylpyridine | Reflux CCl4, Cl2 saturation, UV irradiation, 8–15 h | Major product 2-chloro-5-trifluoromethylpyridine | Milder, longer reaction, radical initiators used |
| Multi-step from 3-Methylpyridine | 3-Methylpyridine | N-oxidation (H2O2, AcOH), benzoyl chloride chlorination, Cl2 chlorination, fluorination | High purity, mild conditions | Economical, simple operation, no difficult separations |
Research Findings and Industrial Relevance
- Chlorination methods are well-established for selective substitution on pyridine rings, with vapour phase methods favored for industrial-scale due to speed and scalability.
- Liquid phase chlorination with UV offers better control and selectivity but is slower.
- Multi-step synthetic routes from 3-methylpyridine provide a practical alternative with mild conditions and cost advantages.
- Purification typically involves distillation and chromatographic techniques to separate positional isomers.
- The diazirine introduction step requires careful handling due to photochemical sensitivity and potential instability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The chlorine atom at the 2-position can participate in nucleophilic substitution reactions.
Photolysis: : Exposure to UV light can cause the diazirine ring to form a reactive carbene, which can then insert into nearby C-H or N-H bonds.
Common Reagents and Conditions
Nucleophiles: : For substitution reactions, nucleophiles such as amines or thiols may be used.
UV Light: : Typically used for photolysis to activate the diazirine ring.
Major Products Formed
Substitution Products: : Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Carbene Insertion Products: : Upon photolysis, reactive carbene species can insert into nearby bonds, forming new C-C or C-N bonds.
Scientific Research Applications
Photoreactive Probes in Biochemistry
One of the primary applications of 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is as a photoreactive probe . Upon exposure to UV light, the diazirine moiety generates reactive carbenes that can covalently bond to nearby biomolecules. This property is utilized in:
- Photoaffinity Labeling : This technique allows researchers to study protein interactions by labeling proteins in their native environments, facilitating the identification of binding partners and functional studies.
Drug Discovery
The compound's unique reactivity makes it valuable in the field of drug discovery:
- Target Identification : By covalently attaching to target proteins, it helps in identifying potential drug targets.
- Structure-Activity Relationship (SAR) Studies : The compound can be modified to create analogs that may exhibit varying biological activities, allowing researchers to explore SAR effectively.
Synthesis of Novel Derivatives
The synthesis of this compound often involves:
- Pyridine Derivatization : Chlorination and methylation reactions are used to introduce the chloro and methyl groups.
- Diazirine Formation : The trifluoromethyl diazirine moiety is synthesized through reactions involving trifluoromethylating agents.
This synthetic versatility allows for the development of various derivatives that may enhance biological activity or selectivity.
Data Summary Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Photoreactive Probes | Used in photoaffinity labeling for studying protein interactions | Enables study of biomolecular interactions |
| Drug Discovery | Assists in target identification and SAR studies | Facilitates development of new therapeutics |
| Anticancer Research | Potential anticancer properties based on structural analogs | May lead to novel cancer therapies |
| Synthesis of Novel Derivatives | Allows modification for enhanced activity or selectivity | Expands library of compounds for testing |
Mechanism of Action
Upon exposure to UV light, the diazirine ring in 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine forms a reactive carbene intermediate. This carbene can insert into C-H or N-H bonds of nearby molecules, forming stable covalent bonds. The molecular targets and pathways involved depend on the context of its use, such as specific proteins or nucleic acids in biological studies.
Comparison with Similar Compounds
Table 1: Comparison of Key Features
Research Findings:
- Carbene Reactivity: TPD’s carbene exhibits >95% OH insertion in methanol and >50% CH insertion in cyclohexane . The target compound’s pyridine ring may reduce insertion yields due to steric hindrance from the methyl group or electronic effects.
- Synthetic Accessibility: TPD derivatives are synthesized in 60% yield from trifluoroacetophenone . The target compound’s synthesis likely requires analogous steps but starting from a substituted pyridine ketone.
Biological Activity
2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine is a synthetic organic compound notable for its unique structure, which includes a diazirine ring and a trifluoromethyl group. This compound is primarily utilized in biological and chemical studies due to its ability to form reactive carbenes upon UV light exposure, allowing for covalent binding to nearby molecules. Its molecular formula is with a molecular weight of 235.59 g/mol.
The synthesis of this compound involves several key steps:
- Pyridine Derivatization : Chlorination and methylation reactions are used to introduce the chloro and methyl groups at the 2 and 4 positions of the pyridine ring.
- Diazirine Formation : The trifluoromethyl diazirine moiety is synthesized through reactions with suitable precursors followed by cyclization.
Upon exposure to UV light, the diazirine ring generates a reactive carbene intermediate, which can insert into C-H or N-H bonds of nearby biomolecules, facilitating various biological interactions.
Photoreactivity and Applications
The photochemical properties of this compound make it particularly valuable in biological research. Its ability to form stable covalent bonds with proteins and nucleic acids allows researchers to study complex biological processes, including:
- Protein Labeling : The compound can be used to selectively label proteins in living cells, enabling visualization and tracking of protein interactions.
- Mechanistic Studies : By covalently modifying target molecules, the compound aids in elucidating the mechanisms of action for various biological pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | Structure | Protein labeling, potential anticancer activity |
| 2-Chloro-4-methyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene | Structure | Similar photoreactive properties |
| 3-(Trifluoromethyl)-3H-diazirin-3-yl derivatives | Structure | Various biological applications |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)-4-methylpyridine?
- Methodological Answer : Synthesis typically involves:
Core Pyridine Formation : Constructing the pyridine ring via cyclization or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce substituents at specific positions .
Diazirine Introduction : The diazirinyl group is introduced via photochemical or thermal methods. A related synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]azetidine hydrochloride highlights the use of trifluoromethyl-diazirine precursors under controlled conditions .
Functionalization : Chlorine and methyl groups are added via nucleophilic substitution or alkylation. For instance, chlorination using POCl₃ or methyl group introduction via Grignard reagents.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions; ¹⁹F NMR confirms trifluoromethyl group integrity .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying diazirinyl stability .
- X-ray Crystallography : Resolves spatial arrangement, particularly for the diazirinyl group’s geometry .
- FT-IR : Detects vibrational modes of the diazirinyl (N=N stretch ~1600 cm⁻¹) and trifluoromethyl groups .
Q. What are the typical chemical reactions involving the chlorine and diazirinyl groups in this compound?
- Methodological Answer :
- Chlorine Substitution : Reacts with amines (e.g., piperidine) or thiols under nucleophilic conditions (e.g., DMF, 80°C) to form pyridylamine or sulfide derivatives .
- Diazirinyl Reactivity : The diazirinyl group undergoes photolysis to generate carbenes, useful for crosslinking studies. Stability in acidic/basic conditions must be verified experimentally .
- Trifluoromethyl Stability : Resists oxidation/reduction but may participate in radical reactions under UV light .
Q. How does the presence of the trifluoromethyl group influence the compound's reactivity compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing resistance to oxidation.
- Comparative Data :
| Compound | Reaction Rate (SNAr with NH₃) | Oxidation Stability |
|---|---|---|
| -CF₃ Derivative | 0.2 × 10⁻³ M⁻¹s⁻¹ | Stable up to 150°C |
| -CH₃ Analog | 1.5 × 10⁻³ M⁻¹s⁻¹ | Degrades at 100°C |
- Reference: Structural analogs in show similar trends .
Q. What are the recommended storage conditions to ensure the compound's stability?
- Methodological Answer :
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the diazirinyl group .
- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the chlorine substituent .
- Solvent : Dissolve in anhydrous DMSO or acetonitrile for long-term stability .
Advanced Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar derivatives?
- Methodological Answer :
- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst) to isolate variables. For example, discrepancies in substitution rates may arise from trace moisture .
- Computational Modeling : Use DFT calculations to compare transition states. A study on 4-trifluoromethylpyridines showed steric effects from the diazirinyl group alter reaction pathways .
Q. What experimental strategies are recommended for studying the photochemical behavior of the diazirinyl group?
- Methodological Answer :
- Laser Flash Photolysis : Quantify carbene generation kinetics using time-resolved spectroscopy .
- Trapping Agents : Introduce alkenes (e.g., tetramethylethylene) to capture carbenes and analyze adducts via GC-MS .
- Wavelength Optimization : Conduct action spectra (250–400 nm) to determine optimal photolysis conditions .
Q. What computational methods are suitable for predicting the compound's interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding with enzymes (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity enhances binding in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of carbene-protein adducts post-photolysis .
Q. How can isotopic labeling be utilized to trace reaction pathways in substitution reactions involving this compound?
- Methodological Answer :
- ¹⁸O/²H Labeling : Introduce ¹⁸O in hydrolytic conditions or ²H in reducing environments to track mechanistic steps via MS/MS .
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to study metabolic pathways in in vitro assays .
Q. What are the challenges in designing in vivo studies to assess the compound's bioactivity and metabolic fate?
- Methodological Answer :
- Bioavailability : The compound’s lipophilicity (logP ~2.5) may limit aqueous solubility; formulate with cyclodextrins or liposomes .
- Metabolic Stability : Monitor N-demethylation and diazirinyl cleavage via LC-HRMS in liver microsome assays .
- Toxicity Screening : Assess carbene-mediated DNA adduct formation using comet assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
